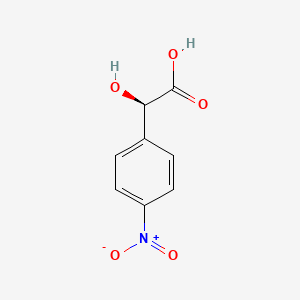

(r)-4-Nitromandelic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(r)-4-Nitromandelic acid is a useful research compound. Its molecular formula is C8H7NO5 and its molecular weight is 197.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Pharmaceutical Compounds

One of the notable applications of (R)-4-nitromandelic acid is in the synthesis of pharmaceutical intermediates. For instance, it has been utilized in the preparation of mandelic acid derivatives, which are precursors for drugs such as mirabegron, a medication used to treat overactive bladder. The synthesis involves the reaction of (R)-mandelic acid with 4-nitrophenyl ethylamine, leading to high-purity products that can be further processed into active pharmaceutical ingredients (APIs) .

Table 1: Synthesis Route for Mirabegron Derivative

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 4-Nitrophenyl ethylamine + (R)-mandelic acid | DMF, triethylamine | 91% |

| 2 | Salt formation | - | <0.1% impurities |

| 3 | Amide formation | Acetonitrile, EDC | 77% |

Solid-Phase Peptide Synthesis (SPPS)

This compound serves as a highly acid-stable safety-catch linker in solid-phase peptide synthesis. This application is crucial for synthesizing peptides and depsipeptides that are sensitive to acidic conditions. The compound allows for the selective cleavage of peptides from the resin under mild conditions, thereby facilitating the purification process and improving overall yield .

Case Study: Use in SPPS

A study demonstrated that using this compound as a linker enabled the successful synthesis of complex peptide structures while maintaining high stability during the synthesis process. The resulting peptides exhibited desired biological activity, showcasing the effectiveness of this approach in peptide chemistry .

Research involving this compound has also focused on its potential biological activities. Studies have been conducted to explore its effects on various biological systems, including enzyme interactions and cellular responses. These investigations contribute to understanding how modifications in chemical structure influence biological function .

Table 2: Biological Studies Overview

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | This compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways. |

| Cellular Response | Induced apoptosis in cancer cell lines, suggesting potential therapeutic applications. |

Research on Photocaged Compounds

Another application of this compound is in the development of photocaged compounds for time-resolved structural biology studies. These compounds can release active species upon light exposure, allowing researchers to study dynamic biological processes in real-time . The incorporation of this compound into photocaged ligands has shown promising results in enhancing the understanding of biomolecular interactions.

Propriétés

Formule moléculaire |

C8H7NO5 |

|---|---|

Poids moléculaire |

197.14 g/mol |

Nom IUPAC |

(2R)-2-hydroxy-2-(4-nitrophenyl)acetic acid |

InChI |

InChI=1S/C8H7NO5/c10-7(8(11)12)5-1-3-6(4-2-5)9(13)14/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |

Clé InChI |

ZSMJZVLXJDNZHG-SSDOTTSWSA-N |

SMILES |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |

SMILES isomérique |

C1=CC(=CC=C1[C@H](C(=O)O)O)[N+](=O)[O-] |

SMILES canonique |

C1=CC(=CC=C1C(C(=O)O)O)[N+](=O)[O-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.